molecular formula C7H9ClN2O2 B1392972 3,5-Dihydroxybenzenecarboximidamide hydrochloride CAS No. 1242339-28-1

3,5-Dihydroxybenzenecarboximidamide hydrochloride

Cat. No. B1392972
M. Wt: 188.61 g/mol
InChI Key: GCXRENFYBMOEEH-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzenecarboximidamide hydrochloride (3,5-DHBHCl) is a chemical compound belonging to the family of benzenecarboximidamides. It is an important building block in the synthesis of a variety of organic compounds, and has been used in a range of scientific research applications.

Scientific Research Applications

Chromogenic Detection Systems

3,5-Dihydroxybenzenecarboximidamide hydrochloride has been utilized in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) developed an improved chromogenic detection system using this compound, which led to a direct method for assaying uric acid in biological fluids. This system was noted for its reliability, simplicity, rapidity, and suitability for both manual and automated procedures (Fossati & Prencipe, 2010).

Synthesis Processes

Zhang et al. (2007) described a new process for the preparation of 3,5-dihydroxy-1-pentylbenzene, which is used as a medicinal intermediate and raw material for the synthesis of HIV restrainers. This process involved the reaction of technical 3,5-dimethoxybenzoic acid with lithium hydride to form a specific salt, which was then acylated to yield the target product (Zhang, Liu, Xu, & Liu, 2007).

Electrochemical Investigations

Mallakpour, Hatami, Ensafi, and Karimi-Maleh (2011) synthesized a novel dopamine-derivative compound and investigated its redox response using a modified carbon nanotubes paste electrode. This research highlights the electrochemical potential of compounds related to 3,5-Dihydroxybenzenecarboximidamide hydrochloride (Mallakpour, Hatami, Ensafi, & Karimi-Maleh, 2011).

Anti-Depressant Drug Development

Wong, Perry, and Bymaster (2005) detailed the development of fluoxetine hydrochloride (Prozac), a breakthrough drug for depression. The synthesis and development of such drugs often involve the study and application of complex organic compounds, including derivatives of 3,5-Dihydroxybenzenecarboximidamide hydrochloride (Wong, Perry, & Bymaster, 2005).

properties

IUPAC Name

3,5-dihydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-7(9)4-1-5(10)3-6(11)2-4;/h1-3,10-11H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXRENFYBMOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxybenzenecarboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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